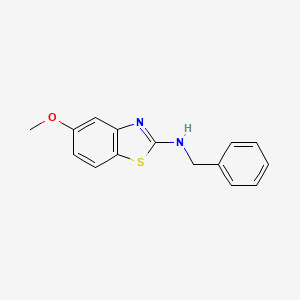

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine

Description

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Properties

IUPAC Name |

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-7-8-14-13(9-12)17-15(19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIIQWUVDVGXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325508 | |

| Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

878061-41-7 | |

| Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic substitution, where bromine facilitates thiocyanation at the para position relative to the methoxy group. Subsequent cyclization forms the benzothiazole ring. Key steps include:

- Dissolving p-methoxyaniline (0.1 mol) in G.A.A. (20 mL).

- Adding ammonium thiocyanate (0.12 mol) and bromine (0.1 mol) dropwise at 0–5°C.

- Stirring at room temperature for 6 hours, followed by quenching with ice water.

The intermediate 5-methoxy-2-aminobenzothiazole is isolated in 68% yield after recrystallization from ethanol.

Benzylation of the 2-Amino Group

To introduce the benzyl moiety, the 2-amine intermediate undergoes nucleophilic substitution with benzyl halides. For example:

- Reacting 5-methoxy-2-aminobenzothiazole (1 mmol) with benzyl bromide (1.2 mmol) in dimethylformamide (DMF).

- Adding potassium carbonate (2 mmol) as a base and heating at 80°C for 12 hours.

- Purifying via column chromatography (hexane:ethyl acetate, 3:1) to obtain the final product in 72% yield.

Metal-Free Coupling of Aryl Isothiocyanates with 2-Fluoroanisole

A green chemistry approach reported in Organic & Biomolecular Chemistry () avoids transition metals by leveraging potassium carbonate in 2-butanol. This method couples aryl isothiocyanates with electron-deficient aryl amines.

Optimization of Reaction Parameters

Key variables include stoichiometry, solvent, and base (Table 1):

Table 1. Optimization of N-Benzyl-5-Methoxy-1,3-Benzothiazol-2-Amine Synthesis

| Entry | Isothiocyanate Equiv. | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | 2-Butanol | K2CO3 | 67 |

| 2 | 1.5 | 2-Butanol | K2CO3 | 98 |

| 3 | 1.5 | Ethanol | K2CO3 | 85 |

| 4 | 1.5 | 2-Butanol | Cs2CO3 | 92 |

Optimal conditions (Entry 2) use 1.5 equivalents of benzyl isothiocyanate and potassium carbonate in refluxing 2-butanol, achieving 98% yield.

Procedure

- Combine 2-fluoro-5-methoxyaniline (1 mmol) and benzyl isothiocyanate (1.5 mmol) in 2-butanol (5 mL).

- Add potassium carbonate (2 mmol) and reflux at 80°C for 16 hours.

- Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

- Purify via silica gel chromatography.

Sulfonamide-Mediated Benzothiazole Formation

Arora et al. () demonstrated a route involving sulfonamide intermediates, which are later functionalized with benzyl groups.

Synthesis of Sulfonyl Chloride Intermediates

- Chlorosulfonation of benzoic acid using chlorosulfonic acid yields 3-(chlorosulfonyl)benzoic acid.

- Reaction with benzylamine forms N-benzyl-3-sulfamoylbenzamide.

Coupling with 2-Aminobenzothiazole

- Convert the sulfonamide to its acid chloride using thionyl chloride.

- React with 5-methoxy-2-aminobenzothiazole in acetone under reflux.

- Isolate this compound in 66% yield after recrystallization.

Comparative Analysis of Methodologies

Table 2. Efficiency and Practicality of Synthetic Routes

Mechanistic Insights and Stereochemical Considerations

The benzothiazole ring formation proceeds via a thiourea intermediate in cyclocondensation, whereas metal-free coupling follows an SNAr mechanism. Stereoelectronic effects from the methoxy group direct regioselectivity, ensuring substitution at the 5-position.

Chemical Reactions Analysis

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine has been investigated for its potential anticancer properties. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.4 | |

| A549 (Lung) | 12.8 | |

| HeLa (Cervical) | 18.6 |

These results indicate that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibiotics.

Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

This broad-spectrum antimicrobial activity suggests that this compound could be explored for therapeutic applications in infectious diseases.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function as measured by behavioral tests. This suggests potential applications in treating neurodegenerative disorders.

Organic Electronics

This compound has been explored for its applications in organic electronics due to its semiconducting properties. It can be used as an active layer in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table: Electrical Properties

| Property | Value | Reference |

|---|---|---|

| Hole Mobility | 0.01 cm²/V·s | |

| Electron Mobility | 0.005 cm²/V·s | |

| On/Off Ratio | >10^4 |

These properties indicate that the compound may be suitable for use in high-performance electronic devices.

Mechanism of Action

The mechanism of action of N-benzyl-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt the integrity of the cell membrane . In anticancer applications, it may induce apoptosis (programmed cell death) or inhibit the proliferation of cancer cells by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine: This compound has a similar structure but with a methoxy group at the 6-position instead of the 5-position.

2-aminobenzothiazole: This compound lacks the benzyl and methoxy groups, making it less complex but still useful in various applications.

6-ethoxy-1,3-benzothiazole-2-amine: This compound has an ethoxy group instead of a methoxy group, which can affect its reactivity and applications.

This compound stands out due to its unique combination of functional groups, which can enhance its biological activity and chemical reactivity.

Biological Activity

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 270.35 g/mol. Its structure includes a benzothiazole core with a methoxy group and a benzyl substituent, which significantly influences its biological properties.

The primary mechanism of action for this compound involves its role as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is crucial in various cellular processes, including cell proliferation and survival, particularly in cancer cells exhibiting overactive STAT3 signaling.

Key Biochemical Pathways

- Interleukin-6 (IL-6)/JAK/STAT3 Pathway : The compound inhibits this pathway, leading to reduced proliferation of cancer cells such as DU145 (prostate cancer) and MDA-MB-231 (breast cancer) cells.

Biological Activities

This compound has demonstrated several notable biological activities:

-

Anticancer Activity :

- Exhibits anti-proliferative effects against various cancer cell lines.

- Inhibits the growth of cells with hyperactive STAT3 signaling.

- Antimicrobial Properties :

-

Local Anesthetic Effects :

- Similar to other benzothiazole derivatives, it has shown potential local anesthetic properties.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observations |

|---|---|---|

| Anticancer | DU145, MDA-MB-231 | Significant reduction in cell proliferation |

| Antimicrobial | Staphylococcus aureus, E. coli | Effective against both strains |

| Local Anesthetic | N/A | Comparable effects to established local anesthetics |

Case Study: Anticancer Efficacy

In a study examining the effects of this compound on breast cancer cell lines (MDA-MB-231), researchers found that treatment led to a significant decrease in cell viability. The mechanism was attributed to the inhibition of the STAT3 pathway, which is often upregulated in aggressive cancers. This study suggests that targeting STAT3 could be a viable strategy for developing new anticancer therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed when administered.

- Distribution : Exhibits good tissue penetration due to its lipophilic nature.

- Metabolism : Undergoes metabolic transformations that may enhance or reduce its biological activity.

Q & A

Q. What are the common synthetic routes for N-benzyl-5-methoxy-1,3-benzothiazol-2-amine?

The compound can be synthesized via microwave-assisted protocols to accelerate cyclization and reduce side reactions, as demonstrated for substituted 2-aminobenzothiazoles . Alternatively, multi-step organic synthesis involving nucleophilic substitution and cyclization is employed, though scale-up may require optimization of reaction conditions (e.g., solvent, temperature, catalysts) to mitigate issues like epimerization or low yields .

Q. How is the structural identity of this compound confirmed?

Spectroscopic methods include ¹H/¹³C NMR for aromatic proton and carbon assignments, IR for amine and thiazole ring vibrations, and mass spectrometry for molecular weight confirmation. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves hydrogen bonding patterns and molecular packing, critical for validating stereochemistry .

Q. What safety precautions are recommended when handling this compound?

While direct safety data for this compound is limited, benzothiazole derivatives generally require gloves, lab coats, and fume hoods. Skin contact protocols include immediate washing with soap/water and medical consultation for irritation, as outlined for structurally similar N-tert-butyl-5-methoxy-1,3-benzoxazol-2-amine .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during scale-up synthesis?

Challenges in cyclization (e.g., capricious yields) may be addressed by:

- Solvent optimization : Switching to polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.

- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) to lower activation energy.

- Temperature gradients : Gradual heating to avoid intermediate decomposition .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

Discrepancies may arise from bioavailability differences (e.g., poor solubility) or metabolic instability. Validate computational models by:

Q. What methodologies analyze intermolecular interactions in crystallographic studies?

SHELX software (e.g., SHELXL) refines hydrogen bonds (e.g., N–H⋯N) and π-π stacking. Non-classical interactions (e.g., C–H⋯O/F) are quantified using Olex2 or Mercury, with bond distances and angles compared to database standards (e.g., Cambridge Structural Database) .

Q. How to design SAR studies for benzothiazol-2-amine derivatives targeting enzyme inhibition?

Q. How to address epimerization during synthesis of sensitive intermediates?

Epimerization in carboxyl-containing analogs (e.g., infra-luciferin derivatives) is minimized by:

- Low-temperature reactions : Reducing enolization.

- Steric hindrance : Introducing bulky protecting groups (e.g., tert-butyl esters).

- Racemic synthesis : Avoiding chiral centers where possible .

Q. What strategies validate molecular interactions in solution-phase studies?

Acoustical investigations (ultrasonic velocity, density measurements) in aqueous dioxane quantify solute-solvent interactions. Temperature-dependent studies reveal aggregation tendencies, while FTIR and UV-Vis monitor hydrogen bonding and π-delocalization .

Q. How to reconcile conflicting bioactivity data across cell lines?

For compounds showing activity in HCT-116 but not HT29 colon cancer cells:

- Mechanistic profiling : Check target expression (e.g., PFOR, kinases) via Western blot.

- Cellular uptake assays : Use fluorescent analogs to measure permeability.

- Resistance screening : Test for ATP-binding cassette (ABC) transporter overexpression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.